3-((Phenylsulfonyl)methyl)benzofuran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-hydroxyphenyl ketones with appropriate sulfonylmethylating agents under acidic or basic conditions . Another approach involves the use of free radical cyclization cascades, which provide high yields and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance efficiency and yield. For example, palladium-catalyzed coupling reactions and copper-mediated transformations are commonly used in the large-scale synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-((Phenylsulfonyl)methyl)benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((Phenylsulfonyl)methyl)benzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((Phenylsulfonyl)methyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen in the heterocyclic ring.
Benzofuran derivatives: Other benzofuran compounds with different substituents on the benzofuran ring.
Uniqueness
3-((Phenylsulfonyl)methyl)benzofuran is unique due to its specific phenylsulfonylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
201804-83-3 |
---|---|
Molecular Formula |
C15H12O3S |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-1-benzofuran |
InChI |
InChI=1S/C15H12O3S/c16-19(17,13-6-2-1-3-7-13)11-12-10-18-15-9-5-4-8-14(12)15/h1-10H,11H2 |
InChI Key |
ZULLKRYAWHFHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=COC3=CC=CC=C32 |
Origin of Product |
United States |
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